N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a tetrazole ring attached to a fluorophenyl group, which is further connected to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst such as zinc chloride to form 3-fluorophenyltetrazole.
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Attachment to the Cyclopentanecarboxamide: : The 3-fluorophenyltetrazole can then be reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the amide bond formation to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be sensitive to oxidative conditions.
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Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under strong reducing conditions.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its tetrazole ring, which mimics the carboxylate group in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Industry
Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide: Similar structure but with a different position of the fluorine atom.
N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide: Chlorine substituent instead of fluorine.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide: Cyclohexane ring instead of cyclopentane.
Uniqueness
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The cyclopentane ring also imparts distinct steric and electronic properties compared to similar compounds with different ring structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-11-6-3-7-12(8-11)20-13(17-18-19-20)9-16-14(21)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQOOOHNZFPHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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